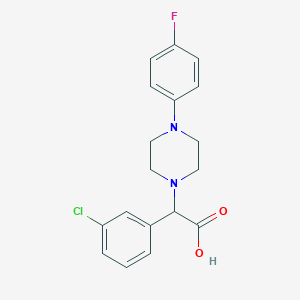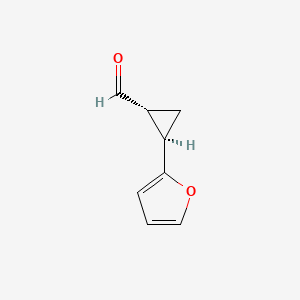
(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde is a cyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by the reaction of furan with cyclopropanecarboxaldehyde, and it has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde is not fully understood. However, studies have shown that it exhibits potent antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation.
Biochemical and physiological effects:
(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde has been found to exhibit various biochemical and physiological effects. In addition to its antitumor activity, it has been found to exhibit anti-inflammatory and analgesic activity. It has also been found to exhibit potent antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde in lab experiments include its ease of synthesis, high purity, and unique biochemical and physiological effects. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde. These include:
1. Investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases.
2. Development of new synthetic routes for the production of (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde and its derivatives.
3. Investigation of its potential as a precursor for the synthesis of various functional materials.
4. Study of its mechanism of action and identification of its molecular targets.
5. Investigation of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde is a cyclic organic compound that exhibits unique biochemical and physiological effects. It has potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand its mechanism of action and identify its molecular targets.
Métodos De Síntesis
The synthesis of (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde involves the reaction of furan with cyclopropanecarboxaldehyde. The reaction is catalyzed by a Lewis acid catalyst, such as boron trifluoride etherate, and is carried out under reflux conditions. The resulting product is a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound has been used as a building block for the synthesis of various cyclic compounds. In medicinal chemistry, it has been found to exhibit potent antitumor activity and is being investigated as a potential anticancer agent. In material science, it has been used as a precursor for the synthesis of various functional materials.
Propiedades
IUPAC Name |
(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,5-7H,4H2/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNQWQFFVFIOLT-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2722460.png)
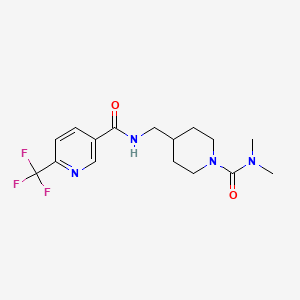
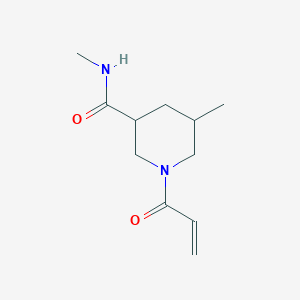
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2722463.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2722464.png)
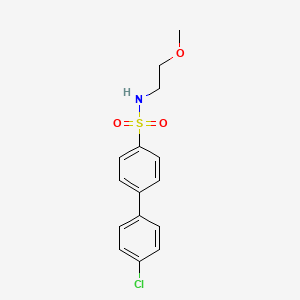
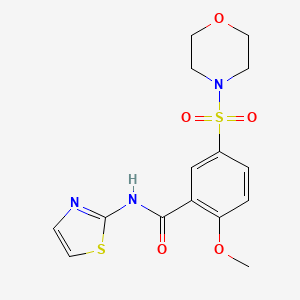
![3-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B2722470.png)
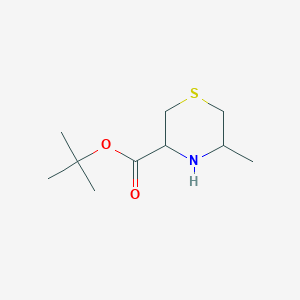
![(2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)propyl]amine](/img/structure/B2722473.png)

